molecular formula C5H10N2OS2 B13295988 N'-hydroxy-1,4-dithiane-2-carboximidamide

N'-hydroxy-1,4-dithiane-2-carboximidamide

Cat. No.: B13295988
M. Wt: 178.3 g/mol
InChI Key: BZHMKPQQQZVMMW-UHFFFAOYSA-N
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Description

N’-hydroxy-1,4-dithiane-2-carboximidamide is an organic compound with the molecular formula C5H10N2OS2 It is a derivative of 1,4-dithiane, a six-membered heterocyclic compound containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of 1,4-dithiane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N’-hydroxy-1,4-dithiane-2-carboximidamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,4-dithiane-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiane-2-carboximidamide: The parent compound, which lacks the hydroxy group.

    1,3-Dithiane: A related compound with a different ring structure.

    1,4-Dithiane-2-thiol: A thiol derivative of 1,4-dithiane.

Uniqueness

N’-hydroxy-1,4-dithiane-2-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H10N2OS2

Molecular Weight

178.3 g/mol

IUPAC Name

N'-hydroxy-1,4-dithiane-2-carboximidamide

InChI

InChI=1S/C5H10N2OS2/c6-5(7-8)4-3-9-1-2-10-4/h4,8H,1-3H2,(H2,6,7)

InChI Key

BZHMKPQQQZVMMW-UHFFFAOYSA-N

Isomeric SMILES

C1CSC(CS1)/C(=N/O)/N

Canonical SMILES

C1CSC(CS1)C(=NO)N

Origin of Product

United States

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